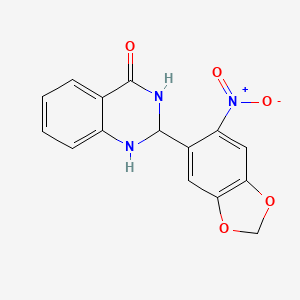

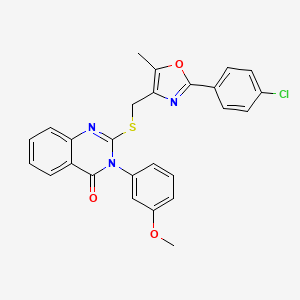

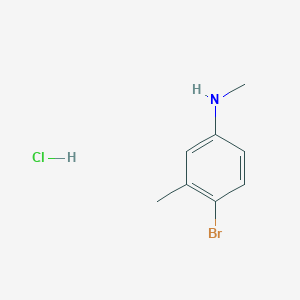

![molecular formula C11H13N3O3 B2514958 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide CAS No. 339247-86-8](/img/structure/B2514958.png)

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide involves multi-step reactions, starting from simple precursors to achieve the desired complex molecules. For instance, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a compound with a similar cyano and acetamide functional group, was achieved through acetylation, ethylation, and reduction, followed by a thermal cyclization process . This method highlights the complexity and the careful control of reaction conditions required to obtain such compounds with reasonable yields.

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using various spectroscopic techniques. For example, novel 2-chloro N-aryl substituted acetamide derivatives were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as cyano, acetamide, and methoxy groups. These groups can participate in further chemical transformations, which can be utilized to synthesize a wide range of derivatives with potential biological activities. For example, the cyano group can undergo nucleophilic addition reactions, while the acetamide moiety can be involved in hydrolysis or reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of substituents like methoxy groups can affect the solubility, melting point, and stability of the compounds. For instance, the methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones were studied for their stability using natural bond orbital analysis, which showed that the molecules exhibit stability due to hyperconjugative interactions and charge delocalization . These properties are crucial for the practical application of these compounds in medicinal chemistry.

科学的研究の応用

Synthesis of Pyridine Derivatives : This compound has been used in the synthesis of various pyridine derivatives, which are significant in medicinal chemistry. For instance, Su et al. (1988) explored the chemical synthesis and biological activities of 5-deazaaminopterin analogues, which involved the condensation of cyanothioacetamide with compounds like ethyl alpha-(ethoxymethylene)acetoacetate. These synthesized compounds were tested for their activity against human leukemic HL-60 and murine L-1210 cells in tissue culture (Su et al., 1988).

Thiadiazinane Synthesis : Research by Dotsenko et al. (2018) focused on synthesizing 4-(1,3,5-thiadiazinan-2-ylidene)-2-(3,4-dihydro-2H-1,3,5-thiadiazin-6-yl)pent-2-enedinitrile derivatives. The study demonstrates the reaction of cyanothioacetamide with diethyl ethoxymethylenemalonate, an important step in accessing new chemical structures for potential biological applications (Dotsenko et al., 2018).

Antimicrobial Agent Synthesis : A study by Hossan et al. (2012) explored the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. The starting material was citrazinic acid, and the process involved the condensation of cyanothio-acetamide, leading to the synthesis of compounds with promising antibacterial and antifungal activities (Hossan et al., 2012).

Inhibitor Synthesis and Metabolism Study : Lin et al. (2005) conducted a study on the in vitro metabolism of a thrombin inhibitor, where a compound structurally similar to the one was used. The study also assessed the generation of cyanide from liver microsomal incubations, demonstrating the compound's role in understanding drug metabolism and potential toxicities (Lin et al., 2005).

特性

IUPAC Name |

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-7-3-8(6-17-2)9(4-12)11(16)14(7)5-10(13)15/h3H,5-6H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFOCSRQSCJFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)N)C#N)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

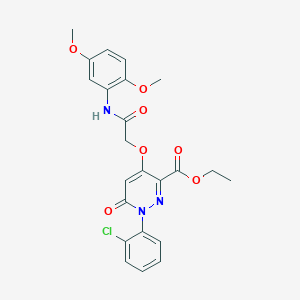

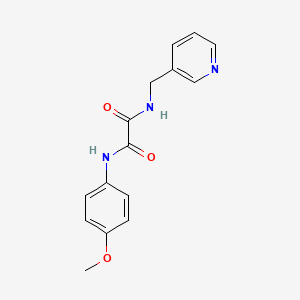

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)

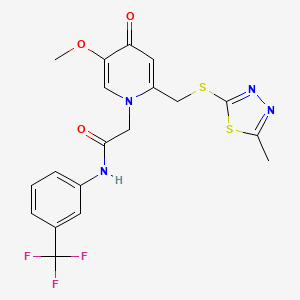

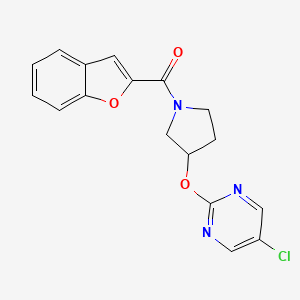

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

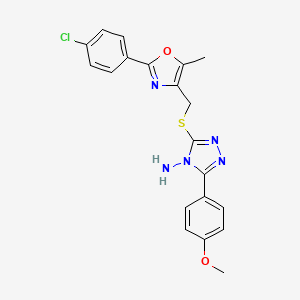

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)

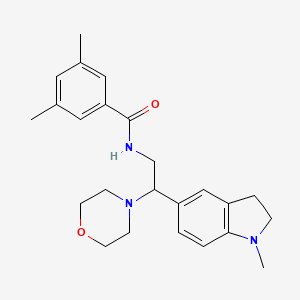

![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)